Cefaclor-d5
Overview
Description
Cefaclor-d5 is a deuterated form of cefaclor, a second-generation cephalosporin antibiotic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various pharmacokinetic studies. Cefaclor itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, commonly used to treat infections such as pneumonia, ear infections, skin infections, and urinary tract infections .
Mechanism of Action
Target of Action
Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting this process, this compound prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .
Pharmacokinetics
This compound, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .
Result of Action
The molecular and cellular effects of this compound’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefaclor-d5 involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate. This is followed by acylation and condensation reactions to form the this compound intermediate. Acid hydrolysis is then performed to remove protecting groups, followed by extraction and cleaning to purify the compound. Finally, decoloring and crystallization steps are carried out to obtain the final this compound product .
Industrial Production Methods
Industrial production methods for this compound are similar to those used for cefaclor, with modifications to incorporate deuterium atoms. The process involves large-scale synthesis using the same reaction steps but optimized for industrial-scale production. The key steps include the preparation of cefaclor crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging .
Chemical Reactions Analysis
Types of Reactions
Cefaclor-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Cefaclor-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying cefaclor in human plasma.
Drug Metabolism and Transport: Studied for its pharmacokinetics and safety in clinical trials, particularly in the context of food intake and genetic polymorphisms.
Antibiotic Research: Used to study the efficacy and mechanism of action of cephalosporin antibiotics against various bacterial strains.
Comparison with Similar Compounds
Cefaclor-d5 can be compared with other second-generation cephalosporins such as cefuroxime, cefprozil, and cefotetan. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and clinical uses . This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies and as an internal standard in analytical methods .
List of Similar Compounds
- Cefuroxime
- Cefprozil
- Cefotetan
- Cefoxitin
- Cefamandole
Properties
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYFLOTGYLRGG-IMLLATIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?
A1: this compound is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like this compound offers several analytical advantages:
Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?
A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:
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